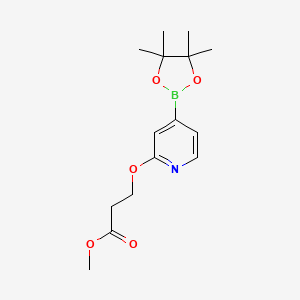

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Descripción

Table 1: Molecular Formula and Weight Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BNO₅ |

| Molecular Weight | 307.15 g/mol |

| Exact Mass | 307.14988 g/mol |

Propiedades

Número CAS |

1346697-36-6 |

|---|---|

Fórmula molecular |

C15H22BNO5 |

Peso molecular |

307.15 g/mol |

Nombre IUPAC |

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate |

InChI |

InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)11-6-8-17-12(10-11)20-9-7-13(18)19-5/h6,8,10H,7,9H2,1-5H3 |

Clave InChI |

LUSXUZPYOVARPQ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The synthesis generally follows these key steps:

Preparation of the 4-bromopyridin-2-ol intermediate

Starting from 2-hydroxypyridine, selective bromination at the 4-position yields 4-bromo-2-hydroxypyridine. This intermediate serves as a substrate for subsequent ether formation and borylation.Ether Formation via Nucleophilic Substitution

The 4-bromo-2-hydroxypyridine is reacted with methyl 3-bromopropanoate or its equivalents under basic conditions to form the ether linkage. This step typically uses potassium carbonate or sodium hydride as a base in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution at the alkyl halide.Borylation of the Aromatic Bromide

The 4-bromo substituent on the pyridine ring is converted into the boronic ester via palladium-catalyzed Miyaura borylation. This reaction employs bis(pinacolato)diboron as the boron source, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base in solvents like dioxane at elevated temperatures (around 80 °C).Purification

The final product is purified by standard chromatographic techniques or recrystallization to yield methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate as a pure compound.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), AIBN catalyst, CCl4, reflux 5 h | 70-85 | Selective bromination at 4-position of 2-hydroxypyridine |

| 2 | Ether Formation | Methyl 3-bromopropanoate, K2CO3 or NaH, DMF, room temp to 60 °C | 75-90 | Base-promoted nucleophilic substitution to form pyridin-2-yloxypropanoate ester |

| 3 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 (5 mol%), KOAc, dioxane, 80 °C, 8 h | 60-80 | Conversion of aryl bromide to boronic ester; key step for installing the dioxaborolane moiety |

| 4 | Purification | Silica gel chromatography or recrystallization | - | Ensures removal of palladium residues and side products |

Mechanistic Insights

- Bromination proceeds via radical substitution facilitated by NBS and AIBN, targeting the activated pyridine ring.

- Ether formation occurs through SN2 displacement of the bromide on methyl 3-bromopropanoate by the phenolate ion generated from 2-hydroxypyridine.

- Miyaura borylation involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.

Alternative Synthetic Strategies

- Direct Borylation of Pyridine Derivatives : Some protocols explore direct C–H borylation of pyridine rings using iridium catalysts, but selectivity and yields are less predictable compared to Miyaura borylation.

- Pre-formed Boronic Ester Coupling : Another approach is to first prepare 4-boronated pyridine derivatives and then perform etherification, but this may be limited by the stability of boronic esters under basic conditions.

Research Findings and Optimization Notes

- The choice of base and solvent in the ether formation step critically affects yield and purity; polar aprotic solvents and mild bases favor clean substitution.

- The Miyaura borylation step benefits from the use of Pd(dppf)Cl2 catalyst, which provides high turnover and selectivity.

- Reaction times for borylation range from 6 to 12 hours; prolonged heating can lead to decomposition.

- Purification is essential to remove palladium residues and unreacted starting materials, often achieved by silica gel chromatography.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Impact on Yield/Quality |

|---|---|---|

| Bromination reagent | NBS with AIBN in CCl4 | High selectivity for 4-bromo substitution |

| Ether formation base | K2CO3 or NaH | Efficient nucleophilic substitution |

| Ether formation solvent | DMF or DMSO | Enhances solubility and reaction rate |

| Borylation catalyst | Pd(dppf)Cl2 (5 mol%) | High catalytic efficiency |

| Borylation base | KOAc | Facilitates transmetallation step |

| Borylation solvent | Dioxane | Good solvent for palladium catalysis |

| Temperature (borylation) | 80 °C | Optimal for reaction progress and stability |

| Reaction time (borylation) | 8 hours | Balances conversion and side reactions |

Análisis De Reacciones Químicas

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .

Comparación Con Compuestos Similares

Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propanoate

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanoate

- Structure : Features a pyrazole ring instead of pyridine, with an ethyl ester.

- Biological Activity: Pyrazole derivatives are prominent in kinase inhibitors, suggesting divergent therapeutic targets .

Methyl 2-((((3-Methylbutan-2-yl)Oxy)Carbonothioyl)Thio)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propanoate (M19)

- Structure : Contains a xanthate group (-SC(S)O-) instead of the pyridinyloxy linker.

- Key Differences :

Physicochemical and Reactivity Comparisons

Physical Properties

Reactivity in Cross-Coupling Reactions

Actividad Biológica

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the compound's biological properties, including its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 214.066 g/mol. It features a boron-containing dioxaborolane moiety that enhances its chemical reactivity and stability. The presence of the pyridine ring contributes to its potential interactions with biological targets.

Mechanisms of Biological Activity

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate exhibits several biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Bioconjugation Applications :

Case Study 1: Anticancer Efficacy

A study involving a series of boron-containing compounds illustrated that methyl derivatives could significantly inhibit the proliferation of breast cancer cells. The mechanism was linked to the disruption of mitotic spindle formation, leading to increased apoptosis rates .

Case Study 2: Antimicrobial Testing

In another investigation, methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Comparative Analysis

| Property | Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate | Similar Compounds |

|---|---|---|

| Molecular Weight | 214.066 g/mol | Varies (typically between 200 - 300 g/mol) |

| Anticancer Activity | Yes (KSP inhibition leading to apoptosis) | Yes (many boron derivatives exhibit similar effects) |

| Antimicrobial Activity | Moderate (effective against certain bacteria and fungi) | Varies widely; many show significant activity |

| Bioconjugation Potential | High (used in attaching biomolecules for diagnostics) | High (common feature in many organoboron compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.